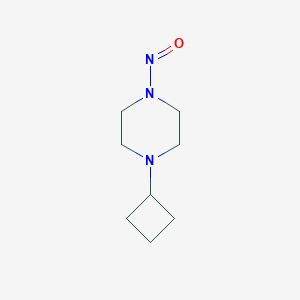
1-Cyclobutyl-4-nitrosopiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclobutyl-4-nitrosopiperazine is an organic compound with the molecular formula C8H15N3O. It belongs to the class of nitrosamines, which are known for their potential carcinogenic properties. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclobutyl-4-nitrosopiperazine typically involves the reaction of piperazine with nitrosating agents. One common method includes the reaction of piperazine with nitrosyl chloride in the presence of a base to form the nitroso derivative. The cyclobutyl group is then introduced through a subsequent alkylation reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclobutyl-4-nitrosopiperazine undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: Reduction of the nitroso group can yield amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitroso group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted piperazines depending on the nucleophile used.
Scientific Research Applications
1-Cyclobutyl-4-nitrosopiperazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, although its carcinogenic properties pose significant challenges.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Cyclobutyl-4-nitrosopiperazine involves its interaction with cellular components. The nitroso group can form adducts with nucleophilic sites in proteins and DNA, leading to potential mutagenic effects. The compound’s reactivity with biological molecules is a key factor in its potential carcinogenicity.
Comparison with Similar Compounds
1-Cyclopentyl-4-nitrosopiperazine: Similar structure but with a cyclopentyl group instead of a cyclobutyl group.
1-Methyl-4-nitrosopiperazine: Contains a methyl group instead of a cyclobutyl group.
Uniqueness: 1-Cyclobutyl-4-nitrosopiperazine is unique due to its specific cyclobutyl substitution, which can influence its chemical reactivity and biological interactions. This uniqueness makes it a valuable compound for targeted research in various scientific fields.
Properties
CAS No. |
61379-69-9 |
|---|---|
Molecular Formula |
C8H15N3O |
Molecular Weight |
169.22 g/mol |
IUPAC Name |
1-cyclobutyl-4-nitrosopiperazine |
InChI |
InChI=1S/C8H15N3O/c12-9-11-6-4-10(5-7-11)8-2-1-3-8/h8H,1-7H2 |
InChI Key |
RBUGEGXEKARMNH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)N2CCN(CC2)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















